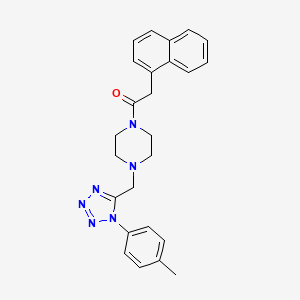

2-(naphthalen-1-yl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Description

This compound is a tetrazole-piperazine hybrid with a naphthalenyl group and a para-tolyl-substituted tetrazole moiety. Its structure comprises:

- Tetrazole core: A bioisostere for carboxylic acids, offering metabolic stability and hydrogen-bonding capabilities .

- Piperazine linker: Provides conformational flexibility and basicity, facilitating interactions with biological targets .

Purification methods include column chromatography, and characterization relies on FT-IR, NMR, and mass spectrometry .

Properties

IUPAC Name |

1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O/c1-19-9-11-22(12-10-19)31-24(26-27-28-31)18-29-13-15-30(16-14-29)25(32)17-21-7-4-6-20-5-2-3-8-23(20)21/h2-12H,13-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVGHQSSMCMUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(naphthalen-1-yl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic molecule with significant potential in medicinal chemistry. Its structural components suggest a variety of biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound based on available research findings, including case studies, experimental results, and structure-activity relationships (SAR).

Structural Overview

This compound features:

- A naphthalene moiety, known for its aromatic properties.

- A tetrazole ring, which is often associated with bioactive compounds due to its ability to mimic carboxylic acids.

- A piperazine group, frequently found in pharmacologically active agents.

Antitumor Activity

Research indicates that compounds containing naphthalene and tetrazole rings exhibit notable antitumor properties. For instance, derivatives similar to the target compound have shown IC50 values below 2 µg/mL against various cancer cell lines, suggesting potent cytotoxicity. The presence of electron-donating groups on the phenyl or naphthalene rings enhances this activity through increased interaction with cellular targets.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | A431 (epidermoid carcinoma) | 1.98 ± 1.22 | Induction of apoptosis |

| Compound B | Jurkat (T-cell leukemia) | 1.61 ± 1.92 | Inhibition of Bcl-2 protein |

| Target Compound | Various | TBD | TBD |

Anticonvulsant Activity

The tetrazole moiety is also linked to anticonvulsant properties. Similar compounds have demonstrated effectiveness in animal models for seizure control. The mechanism may involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The SAR analysis indicates that modifications to the piperazine ring can enhance antibacterial efficacy.

Case Study 1: Antitumor Efficacy

In a study evaluating various naphthalene-containing compounds, one derivative displayed significant cytotoxicity against breast cancer cells, with an IC50 value of 1.75 µg/mL. The study attributed this effect to the compound's ability to induce cell cycle arrest at the G2/M phase.

Case Study 2: Neuropharmacological Effects

A related compound was tested for anticonvulsant activity in a mouse model using the pentylenetetrazole (PTZ) seizure test. Results indicated a dose-dependent reduction in seizure frequency, supporting the potential use of tetrazole derivatives in treating epilepsy.

Structure-Activity Relationship (SAR)

The SAR studies highlight that:

- The naphthalene ring contributes significantly to lipophilicity, enhancing membrane permeability.

- The tetrazole group is crucial for biological activity, often serving as a bioisostere for carboxylic acids.

- Modifications on the piperazine can influence receptor binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Key Observations :

- Naphthalenyl vs.

- Piperazine vs. Piperidine : Piperazine’s additional nitrogen atom enables stronger hydrogen bonding and protonation at physiological pH, which may improve solubility and target engagement .

- Sulfonyl vs. Methyl Linkers : Sulfonyl groups introduce electron-withdrawing effects, which could modulate electronic properties and metabolic stability .

Q & A

Q. Key Parameters :

- Catalysts : Lewis acids (e.g., AlCl₃) for acylation.

- Solvents : Dichloromethane or DMF for coupling steps.

- Temperature : Reflux conditions (70–100°C) for 6–12 hours to ensure completion .

Which analytical techniques are essential for characterizing this compound’s structural integrity?

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–8.5 ppm (naphthalene aromatic protons), δ 3.5–4.5 ppm (piperazine and tetrazole-CH₂ signals).

- ¹³C NMR : Carbonyl signal at ~200 ppm, tetrazole ring carbons at 140–160 ppm .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time: 8–12 min) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at ~470 m/z) .

How can reaction yields be optimized during synthesis?

Advanced Research Question

Methodological Strategies :

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) for acylation efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for coupling reactions to enhance solubility.

- Temperature Gradients : Use stepwise heating (e.g., 50°C → 80°C) to minimize side products .

Basic Research Question

- Antimicrobial : Target Gram-positive bacteria (e.g., S. aureus) via tetrazole-mediated membrane disruption .

- Anticancer : Piperazine derivatives inhibit kinase pathways (e.g., PI3K/AKT) in in vitro models .

- Neuropharmacology : Tetrazole moieties may modulate GABA receptors, though in vivo validation is needed .

How to design a structure-activity relationship (SAR) study for this compound?

Advanced Research Question

Methodology :

Analog Synthesis : Vary substituents on the naphthalene (e.g., electron-withdrawing groups) and tetrazole (e.g., alkyl vs. aryl).

Biological Testing : Compare IC₅₀ values across analogs in target assays (e.g., enzyme inhibition).

Computational Modeling : Dock analogs into target proteins (e.g., CYP450) using AutoDock Vina to predict binding affinities .

Q. Key Variables :

- LogP adjustments to enhance blood-brain barrier penetration.

- Steric effects of p-tolyl vs. bulkier aryl groups on tetrazole .

What purification methods are most effective for isolating this compound?

Basic Research Question

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 → 1:1) .

- Recrystallization : Use ethanol/water mixtures (80:20) for high-purity crystals (>98%) .

- Centrifugation : Remove insoluble byproducts after neutralization steps .

How can computational modeling predict this compound’s reactivity or metabolic pathways?

Advanced Research Question

Approaches :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify reactive sites (e.g., carbonyl group) .

- Metabolism Prediction : Use SwissADME to forecast cytochrome P450 interactions and metabolite formation.

- MD Simulations : Simulate lipid bilayer interactions to assess membrane permeability .

Q. Example Output :

| Property | Prediction |

|---|---|

| CYP3A4 Substrate | Yes |

| BBB Permeability | Moderate |

| Plasma Protein Binding | 89% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.